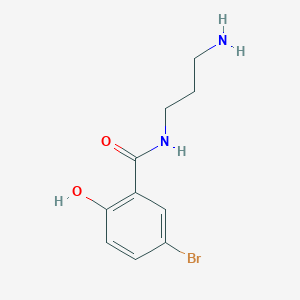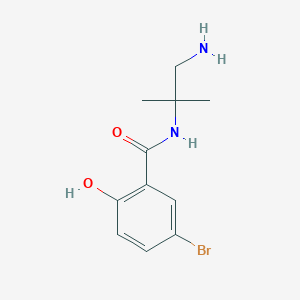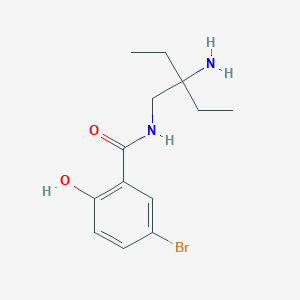![molecular formula C9H12Cl2N2O2S B6632412 N-[(2R)-1-aminopropan-2-yl]-2,5-dichlorobenzenesulfonamide](/img/structure/B6632412.png)
N-[(2R)-1-aminopropan-2-yl]-2,5-dichlorobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2R)-1-aminopropan-2-yl]-2,5-dichlorobenzenesulfonamide, also known as DCPIB, is a small molecule inhibitor that has been extensively studied for its potential applications in various scientific research fields. This compound is a selective blocker of volume-regulated anion channels (VRACs), which are important transmembrane proteins that regulate cell volume and ion homeostasis.
科学的研究の応用
N-[(2R)-1-aminopropan-2-yl]-2,5-dichlorobenzenesulfonamide has been widely used in scientific research for its ability to selectively block VRACs. VRACs are involved in a variety of cellular processes such as cell volume regulation, cell proliferation, and apoptosis. N-[(2R)-1-aminopropan-2-yl]-2,5-dichlorobenzenesulfonamide has been shown to inhibit VRACs in various cell types, including cancer cells, neuronal cells, and cardiac cells. This compound has been used to study the role of VRACs in cancer cell migration and invasion, neuronal cell death, and cardiac arrhythmias.
作用機序
N-[(2R)-1-aminopropan-2-yl]-2,5-dichlorobenzenesulfonamide blocks VRACs by binding to a specific site on the channel protein. This binding prevents the channel from opening, which inhibits the flow of ions and water across the cell membrane. The inhibition of VRACs by N-[(2R)-1-aminopropan-2-yl]-2,5-dichlorobenzenesulfonamide leads to cell swelling and apoptosis in cancer cells, and neuronal cell death in the brain. In cardiac cells, N-[(2R)-1-aminopropan-2-yl]-2,5-dichlorobenzenesulfonamide has been shown to prevent the development of cardiac arrhythmias.
Biochemical and Physiological Effects:
N-[(2R)-1-aminopropan-2-yl]-2,5-dichlorobenzenesulfonamide has been shown to have various biochemical and physiological effects in different cell types. In cancer cells, N-[(2R)-1-aminopropan-2-yl]-2,5-dichlorobenzenesulfonamide inhibits cell migration and invasion, and induces apoptosis. In neuronal cells, N-[(2R)-1-aminopropan-2-yl]-2,5-dichlorobenzenesulfonamide induces cell death and has been shown to worsen ischemic brain injury. In cardiac cells, N-[(2R)-1-aminopropan-2-yl]-2,5-dichlorobenzenesulfonamide prevents the development of cardiac arrhythmias and protects against ischemia-reperfusion injury.
実験室実験の利点と制限
One advantage of using N-[(2R)-1-aminopropan-2-yl]-2,5-dichlorobenzenesulfonamide in lab experiments is its ability to selectively block VRACs. This allows researchers to study the specific role of VRACs in various cellular processes. Another advantage is that N-[(2R)-1-aminopropan-2-yl]-2,5-dichlorobenzenesulfonamide is a small molecule inhibitor, which makes it easier to use in experiments compared to larger protein inhibitors. However, one limitation of N-[(2R)-1-aminopropan-2-yl]-2,5-dichlorobenzenesulfonamide is its potential off-target effects. N-[(2R)-1-aminopropan-2-yl]-2,5-dichlorobenzenesulfonamide has been shown to inhibit other ion channels and transporters, which may affect the interpretation of experimental results.
将来の方向性
There are several future directions for research on N-[(2R)-1-aminopropan-2-yl]-2,5-dichlorobenzenesulfonamide. One direction is to further investigate the role of VRACs in cancer cell migration and invasion, and to develop N-[(2R)-1-aminopropan-2-yl]-2,5-dichlorobenzenesulfonamide as a potential anti-cancer drug. Another direction is to study the effects of N-[(2R)-1-aminopropan-2-yl]-2,5-dichlorobenzenesulfonamide on other cell types, such as immune cells and stem cells. Additionally, future research could focus on developing more selective VRAC inhibitors that do not have off-target effects.
合成法
N-[(2R)-1-aminopropan-2-yl]-2,5-dichlorobenzenesulfonamide can be synthesized through a multi-step process. The first step involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 2-amino-1-propanol to form N-[(2R)-1-aminopropan-2-yl]-2,5-dichlorobenzenesulfonamide. The product is then purified through recrystallization and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
特性
IUPAC Name |
N-[(2R)-1-aminopropan-2-yl]-2,5-dichlorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12Cl2N2O2S/c1-6(5-12)13-16(14,15)9-4-7(10)2-3-8(9)11/h2-4,6,13H,5,12H2,1H3/t6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLWILNHZGIKHGD-ZCFIWIBFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)NS(=O)(=O)C1=C(C=CC(=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)NS(=O)(=O)C1=C(C=CC(=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2R)-1-aminopropan-2-yl]-2,5-dichlorobenzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2-Ethylpyrazol-3-yl)methylamino]-2,2-difluoropropan-1-ol](/img/structure/B6632340.png)


![2-amino-N-[3-(methanesulfonamido)propyl]benzenesulfonamide](/img/structure/B6632364.png)
![2-(aminomethyl)-N-[2-(hydroxymethyl)cyclohexyl]pyridine-4-carboxamide](/img/structure/B6632365.png)
![2-[(5-Fluoropyridin-3-yl)methyl-methylamino]acetonitrile](/img/structure/B6632368.png)
![(2R)-2-N-[(2-bromo-4-fluorophenyl)methyl]propane-1,2-diamine](/img/structure/B6632373.png)

![5-bromo-2-hydroxy-N-[3-(methylamino)propyl]benzamide](/img/structure/B6632387.png)


![5-bromo-2-hydroxy-N-[2-(2-methoxyethylamino)ethyl]benzamide](/img/structure/B6632398.png)
